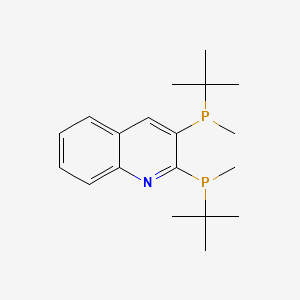
2,3-Bis(tert-butyl(methyl)phosphino)quinoline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,3-Bis(tert-butyl(methyl)phosphino)quinoline is a compound known for its role as a ligand in various catalytic processes. This compound is characterized by its air-stable, C2-symmetric P-stereogenic phosphine ligand properties, making it highly efficient in enantioselective transformations .
Méthodes De Préparation
The synthesis of 2,3-Bis(tert-butyl(methyl)phosphino)quinoline typically involves the reaction of enantiomerically pure tert-butylmethylphosphine-borane with 2,3-dichloroquinoxaline . The reaction is carried out in tetrahydrofuran (THF) at low temperatures, specifically around -78°C, to ensure the stability of the intermediates . Industrial production methods are not extensively documented, but the laboratory synthesis provides a reliable route for obtaining this compound.
Analyse Des Réactions Chimiques
2,3-Bis(tert-butyl(methyl)phosphino)quinoline undergoes various types of reactions, primarily serving as a ligand in metal-catalyzed processes. Some of the key reactions include:
Oxidation: The compound can participate in oxidation reactions, often facilitated by transition metals.
Reduction: It can also be involved in reduction reactions, particularly in the presence of rhodium or palladium catalysts.
Common reagents used in these reactions include arylboronic acids, aldehydes, and various metal catalysts such as rhodium, palladium, and ruthenium . The major products formed from these reactions are often enantioselective, showcasing high levels of enantiocontrol .
Applications De Recherche Scientifique
2,3-Bis(tert-butyl(methyl)phosphino)quinoline has a wide range of applications in scientific research:
Biology: The compound’s role in facilitating enantioselective transformations makes it valuable in the synthesis of biologically active molecules.
Medicine: Its application in the synthesis of chiral drugs and pharmaceuticals is noteworthy, as it helps in producing compounds with high enantiomeric purity.
Mécanisme D'action
The mechanism by which 2,3-Bis(tert-butyl(methyl)phosphino)quinoline exerts its effects is primarily through its function as a ligand. It coordinates with metal centers, forming complexes that facilitate various catalytic processes. The molecular targets include transition metals such as rhodium, palladium, and ruthenium, which are involved in the catalytic cycles of hydrogenation, substitution, and addition reactions . The pathways involved often lead to the formation of enantioselective products, highlighting the compound’s efficiency in asymmetric catalysis .
Comparaison Avec Des Composés Similaires
2,3-Bis(tert-butyl(methyl)phosphino)quinoline can be compared with other similar compounds such as:
2,3-Bis(tert-butylmethylphosphino)quinoxaline: This compound shares similar ligand properties and is used in asymmetric catalysis.
1,2-Bis(diphenylphosphino)ethane (DPPE): Another widely used ligand in catalysis, known for its versatility in forming metal complexes.
BINAP (2,2’-Bis(diphenylphosphino)-1,1’-binaphthyl): A chiral ligand used in various enantioselective reactions, similar to this compound.
The uniqueness of this compound lies in its high levels of enantiocontrol and stability under ambient conditions, making it a preferred choice for many catalytic applications .
Propriétés
Formule moléculaire |
C19H29NP2 |
|---|---|
Poids moléculaire |
333.4 g/mol |
Nom IUPAC |
tert-butyl-[2-[tert-butyl(methyl)phosphanyl]quinolin-3-yl]-methylphosphane |
InChI |
InChI=1S/C19H29NP2/c1-18(2,3)21(7)16-13-14-11-9-10-12-15(14)20-17(16)22(8)19(4,5)6/h9-13H,1-8H3 |
Clé InChI |
JTJDMERFZLLHNO-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)P(C)C1=CC2=CC=CC=C2N=C1P(C)C(C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-amino-N-[(2,6-dichlorophenyl)methyl]-3-methyl-N-propan-2-ylbutanamide](/img/structure/B14795507.png)
![3-(6-Chloro-1,2,3,4-tetrahydropyrido[2,3-b]pyrazin-3-yl)propan-1-ol](/img/structure/B14795512.png)
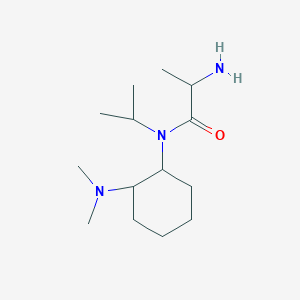
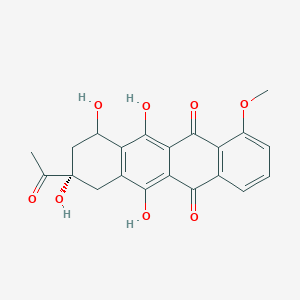
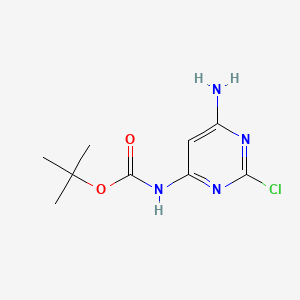
![1-[2-(fluorosulfonyl)ethyl]-2-oxo-, ethyl ester Cyclopentanecarboxylic acid](/img/structure/B14795535.png)

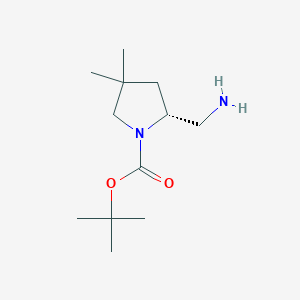
![3-[[3,5-bis(trifluoromethyl)phenyl]methoxy]-2-phenylpiperidine](/img/structure/B14795552.png)
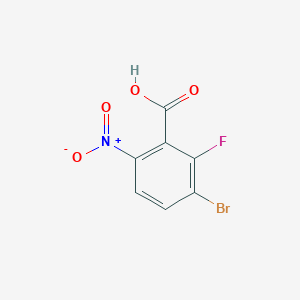
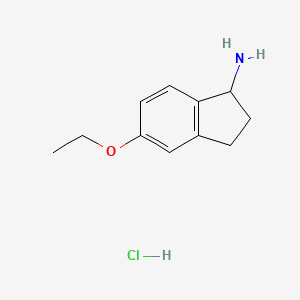
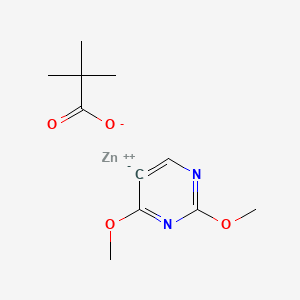

![[1-(4-Methylphenyl)sulfonylpyrrolidin-3-yl] methanesulfonate](/img/structure/B14795595.png)
